7-((Dicyclohexylamino)methyl)quinolin-8-ol
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Overview
Description
7-((Dicyclohexylamino)methyl)quinolin-8-ol is a derivative of 8-hydroxyquinoline, a compound known for its chelating properties This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((Dicyclohexylamino)methyl)quinolin-8-ol typically involves the Mannich reaction, which is a three-component condensation reaction. The starting materials include 8-hydroxyquinoline, formaldehyde, and dicyclohexylamine. The reaction is carried out under reflux conditions in an ethanol solvent, with concentrated hydrochloric acid as a catalyst. The reaction mixture is stirred for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-((Dicyclohexylamino)methyl)quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 8-hydroxy position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
7-((Dicyclohexylamino)methyl)quinolin-8-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-((Dicyclohexylamino)methyl)quinolin-8-ol primarily involves its chelating ability. The compound can form stable complexes with metal ions, which can disrupt essential biological processes in microorganisms, leading to their antimicrobial effects. In medicinal applications, the chelation of metal ions can inhibit the activity of metalloenzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
7-((Dioctylamino)methyl)quinolin-8-ol: Similar in structure but with dioctylamino group instead of dicyclohexylamino.
8-Hydroxyquinoline: The parent compound, known for its broad range of applications.
5,7-Dibromo-8-hydroxyquinoline: A derivative with enhanced antimicrobial properties due to the presence of bromine atoms.
Uniqueness
7-((Dicyclohexylamino)methyl)quinolin-8-ol is unique due to the presence of the bulky dicyclohexylamino group, which can influence its solubility, stability, and overall reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
82280-18-0 |
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Molecular Formula |
C22H30N2O |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
7-[(dicyclohexylamino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C22H30N2O/c25-22-18(14-13-17-8-7-15-23-21(17)22)16-24(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h7-8,13-15,19-20,25H,1-6,9-12,16H2 |
InChI Key |
PSATVEXLJXSDFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(CC2=C(C3=C(C=CC=N3)C=C2)O)C4CCCCC4 |
Origin of Product |
United States |
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